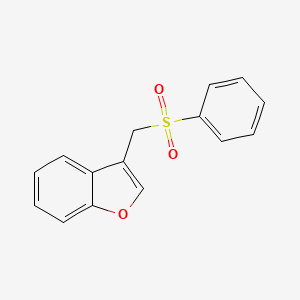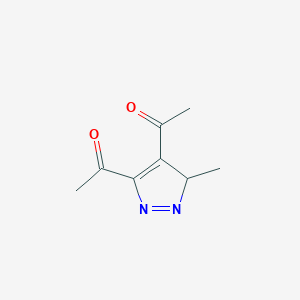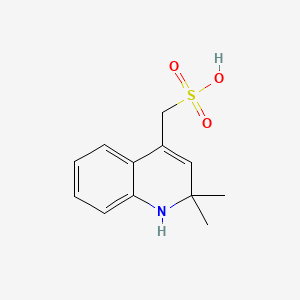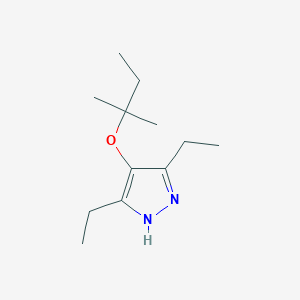![molecular formula C19H17NO4 B12885940 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline CAS No. 675881-83-1](/img/structure/B12885940.png)
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and catalytic reactions, are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. For instance, similar compounds like bicuculline act as competitive antagonists of GABA_A receptors, blocking the inhibitory action of GABA and mimicking epilepsy . This suggests that this compound may also interact with similar pathways, although specific studies on this compound are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicuculline: A phthalide-isoquinoline compound that acts as a GABA_A receptor antagonist.
Hydrastine: Another isoquinoline derivative with similar structural features.
[1,3]Dioxolo[4,5-c]quinoline: A compound with a similar dioxolo ring structure, known for its antibacterial properties.
Uniqueness
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and dioxolo groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
675881-83-1 |
|---|---|
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
6-[(3,4-dimethoxyphenyl)methyl]-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C19H17NO4/c1-21-16-5-3-12(10-18(16)22-2)9-15-13-4-6-17-19(24-11-23-17)14(13)7-8-20-15/h3-8,10H,9,11H2,1-2H3 |
InChI-Schlüssel |
OEZUKVADHZKJBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC4=C3OCO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)


![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)

![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)



![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)


